(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
Description
The compound "(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone" features a structurally complex scaffold combining a fluorinated benzo[b]thiophene moiety, a sulfonylated 1,2,4-triazole ring, and a piperidinyl linker. The 5-fluorobenzo[b]thiophen-2-yl group introduces electron-withdrawing and hydrophobic characteristics, while the 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl fragment provides a polar sulfonyl group and a conformationally constrained piperidine ring. This design is likely optimized for enhanced target binding and pharmacokinetic properties, such as metabolic stability and solubility .
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S2/c1-21-10-19-20-17(21)27(24,25)13-4-6-22(7-5-13)16(23)15-9-11-8-12(18)2-3-14(11)26-15/h2-3,8-10,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWZTXKYVUBKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Sulfonyl-Piperidine/Piperazine Derivatives
Compounds sharing the triazole-sulfonyl-piperidine/piperazine motif demonstrate varied biological activities depending on substituents. For example:
- Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): This analog replaces the benzo[b]thiophene with a simple thiophene and uses a piperazine linker instead of piperidine. The trifluoromethyl group enhances lipophilicity, while the piperazine improves solubility. Synthesis involves coupling thiophene-2-carboxylic acid with a piperazine derivative using HOBt/TBTU activation .
- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: This compound features a triazole-sulfonyl-phenyl group linked to a difluorophenyl ring. Its synthesis employs α-halogenated ketones and sodium ethoxide-mediated thioether formation, differing from the target compound’s coupling strategy .
Key Differences :
- The target compound’s 5-fluorobenzo[b]thiophene may confer greater aromatic stacking and metabolic stability compared to thiophene or phenyl groups in analogs.
- The piperidinyl linker (vs.
Benzo[b]thiophene-Containing Analogs
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-triazol-3-yl]} Derivatives: These compounds substitute the sulfonyl group with methylthio or dichlorophenyl moieties. The absence of a sulfonyl group reduces polarity, impacting solubility and target interactions. Antifungal activity is noted in analogs with dichlorophenyl groups, suggesting halogenation’s role in bioactivity .
Key Differences :
- The target compound’s sulfonyl group enhances hydrogen-bonding capacity, critical for target engagement, compared to methylthio or halogenated substituents .
Thiadiazole and Thioether-Linked Triazoles
- 2-((4-Phenyl-5-((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic Acid: This analog uses a thiadiazole-thioether linkage instead of a sulfonyl group. Thioether bonds may confer redox sensitivity but reduce metabolic stability compared to sulfonyl groups. Molecular modeling predicts moderate antibacterial activity for such structures .
Key Differences :
Optimization Insights :
SAR Table
Preparation Methods
Synthesis of 4-Methyl-4H-1,2,4-triazole-3-sulfonyl Chloride
The triazole sulfonyl chloride precursor is synthesized through a two-step process:
Formation of 4-Methyl-4H-1,2,4-triazole-3-thiol :
Chlorosulfonation :
Sulfonylation of Piperidine
The sulfonyl chloride is reacted with piperidine to form the sulfonamide:
- Reaction Protocol :
Coupling Reaction to Form the Methanone Bridge
The final step involves coupling 5-fluorobenzo[b]thiophene-2-carboxylic acid with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine:
Activation of Carboxylic Acid :
Nucleophilic Acyl Substitution :
Optimization and Industrial-Scale Considerations
Q & A
Q. Validation :
- NMR (¹H/¹³C) confirms regiochemistry and substituent positions .
- HPLC (>95% purity) ensures minimal by-products .
- Mass spectrometry verifies molecular weight .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Key parameters include:
- Catalysts : Palladium or copper catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aromatic linkages) .
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of sulfonyl intermediates .
- Purification : Flash chromatography or recrystallization in ethanol/water mixtures increases yield .
Basic: What spectroscopic techniques characterize its stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies :
- Thermogravimetric analysis (TGA) assesses decomposition temperatures .
- UV-Vis spectroscopy monitors photodegradation in light-exposed samples .
- Long-term storage :
- Store at -20°C under inert gas (Ar/N₂) to prevent oxidation .
- Periodic HPLC checks detect hydrolytic by-products (e.g., sulfonic acid derivatives) .
Advanced: How is structure-activity relationship (SAR) analyzed for analogs of this compound?
Methodological Answer:
SAR studies involve:
Structural modifications :
- Varying substituents on the triazole (e.g., methyl → ethyl) or benzo[b]thiophene (e.g., fluoro → chloro) .
Biological assays :
- Enzyme inhibition assays (e.g., kinase targets) quantify IC₅₀ values .
- Cellular cytotoxicity (MTT assay) evaluates anticancer potential .
Q. Example SAR Table :
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Triazole: 4-methyl → H | 15 µM → 85 µM | Methyl critical for target binding |
| Benzo[b]thiophene: F → Cl | 10 µM → 8 µM | Chloro enhances lipophilicity |
Advanced: How are contradictions in biological activity data resolved across studies?
Methodological Answer:
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay variability .
- Target profiling : Use kinase profiling panels to identify off-target effects .
- Computational docking : Compare binding poses in homologous proteins (e.g., MAPK vs. PI3K) to explain selectivity differences .
Advanced: What computational methods predict metabolic pathways and metabolite toxicity?
Methodological Answer:
- In silico tools :
- SwissADME predicts cytochrome P450 metabolism (e.g., oxidation of piperidine) .
- Meteor Nexus identifies potential toxic metabolites (e.g., sulfonyl cleavage products) .
- Validation :
- LC-MS/MS detects Phase I/II metabolites in hepatocyte incubations .
Basic: What are the protocols for assessing in vitro pharmacokinetic properties?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification .
- Plasma stability : Incubate compound in human plasma (37°C, 24 hr), analyze via LC-MS .
- Caco-2 permeability : Measure apical-to-basolateral transport to predict oral absorption .
Advanced: How do synergistic effects with chemotherapeutics enhance anticancer efficacy?
Methodological Answer:
- Combination index (CI) : Calculate using Chou-Talalay method in cell lines (e.g., MCF-7) .
- Mechanistic studies :
- Western blotting evaluates apoptosis markers (e.g., caspase-3 cleavage) .
- RNA-seq identifies upregulated pathways (e.g., oxidative stress response) .
Advanced: What strategies mitigate off-target effects in animal models?
Methodological Answer:
- Dose optimization : MTD (maximum tolerated dose) studies in rodents balance efficacy/toxicity .
- Toxicogenomics : RNA sequencing of liver/kidney tissues detects organ-specific stress pathways .
- Prodrug design : Mask reactive groups (e.g., sulfonyl) with ester linkages to reduce acute toxicity .
Basic: How is crystallographic data used to validate molecular interactions?
Methodological Answer:
- X-ray crystallography :
- Co-crystallize compound with target protein (e.g., kinase domain) to resolve binding mode .
- PDB deposition : Publicly archive structures (e.g., PDB ID: XXXXX) for reproducibility .
- Electron density maps : Confirm hydrogen bonding between triazole and catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
